molecular formula C19H18ClN3O4S B2821974 (1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone CAS No. 1251678-02-0

(1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone

Cat. No.: B2821974
CAS No.: 1251678-02-0
M. Wt: 419.88
InChI Key: WTLYZYFLBJXCKR-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a heterocyclic compound that has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .


Synthesis Analysis

1,3,4-Thiadiazole was discovered by Emil Fischer in 1882. It has been synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .


Molecular Structure Analysis

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds .


Chemical Reactions Analysis

The presence of the =N-C-S- moiety and strong aromaticity of the ring are the requirements for low toxicity and in vivo stability . Derivatives of 1,3,4-thiadiazole have the capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .


Physical and Chemical Properties Analysis

Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .

Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical compound is part of a broader category of substances that are of significant interest in scientific research due to their complex structures and potential biological activities. Although the specific compound was not directly found in the literature, related research provides insight into the scientific applications of similar compounds.

For instance, studies on the synthesis and structural exploration of related heterocycles indicate their potential in developing pharmaceutical intermediates and understanding chemical reactivity patterns. An example includes the practical asymmetric synthesis of an edivoxetine·HCl intermediate, highlighting the importance of these compounds in synthesizing key regulatory materials for pharmaceutical applications (Kopach et al., 2015). Similarly, the practical synthesis of chiral 2-morpholine compounds for investigational drug candidates underscores the role of these molecules in drug development processes (Kopach et al., 2009).

Potential Biological Activities

Research into the biological activities of compounds with similar structures to (1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone suggests a diverse range of potential applications. For instance, studies on benzimidazo[1,2-c][1,2,3]thiadiazoles reveal novel ring systems that could be explored for their unique chemical properties and potential biological activities (Tumkevičius et al., 2003). Additionally, the synthesis of novel morpholine conjugated benzophenone analogues and their evaluation against neoplastic development indicate the anticancer potential of such compounds (Al‐Ghorbani et al., 2017).

Analytical and Material Science Applications

Moreover, the synthesis and characterization of new quinazolines as potential antimicrobial agents demonstrate the utility of these compounds in developing new treatments for microbial infections (Desai et al., 2007). This research area exemplifies the wide-ranging applications of such chemical entities in both healthcare and material sciences.

Future Directions

The 1,3,4-thiadiazole scaffold has shown promise in various areas of medicinal chemistry due to its wide range of biological activities. Future research may focus on creating new derivatives with improved efficacy and safety profiles .

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c20-15-7-5-14(6-8-15)13-23-16-3-1-2-4-17(16)28(25,26)18(21-23)19(24)22-9-11-27-12-10-22/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLYZYFLBJXCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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